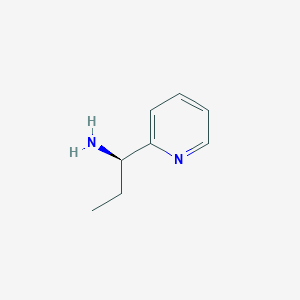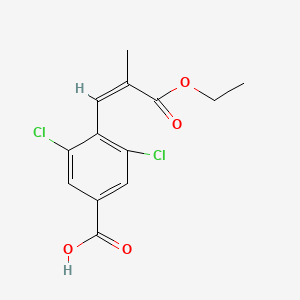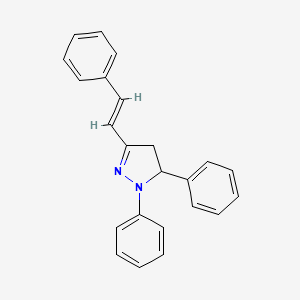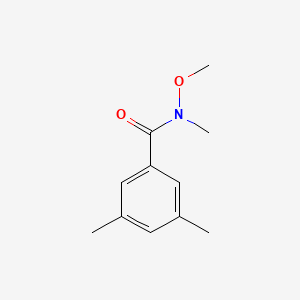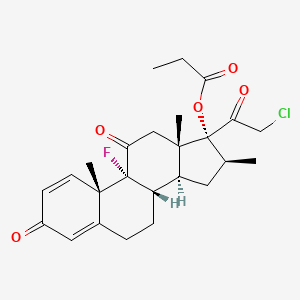
Unii-aus8BJ27KR
Overview
Description
The substance identified by UNII “AUS8BJ27KR” is known as Clobetasone Propionate . It’s a chemical compound with the molecular formula C25H30ClFO5 .
Molecular Structure Analysis
Clobetasone Propionate has a complex molecular structure. Its InChIKey, a unique identifier for chemical substances, is VAUBWHIQMRKGBN-BHHHYXKXSA-N . This identifier can be used to look up the substance in chemical databases and obtain detailed information about its structure.Mechanism of Action
Target of Action
Clobetasone propionate is a corticosteroid that primarily targets glucocorticoid receptors . These receptors are found in almost every cell in the body and play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
Clobetasone propionate works by binding to the glucocorticoid receptors, leading to changes in gene expression . This binding results in the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . Lipocortins can control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . This action reduces inflammation, itching, and redness .
Biochemical Pathways
The binding of clobetasone propionate to glucocorticoid receptors inhibits the release of arachidonic acid, a common precursor to inflammatory mediators . This action disrupts the biochemical pathways leading to the production of these mediators, including prostaglandins and leukotrienes, thereby reducing inflammation .
Pharmacokinetics
It is known that the compound can induce metabolic enzymes, even when delivered topically . After topical application, a rapid rise in plasma clobetasone propionate level occurs during the first 3 hours, and the level remains appreciable 48 hours afterwards .
Result of Action
The primary result of clobetasone propionate’s action is the reduction of inflammation, itching, and redness caused by skin conditions such as eczema and psoriasis . By inhibiting the release of arachidonic acid and subsequently reducing the production of inflammatory mediators, clobetasone propionate alleviates the symptoms of these conditions .
Action Environment
The action of clobetasone propionate can be influenced by various environmental factors. For instance, the stability of the compound can be affected by storage conditions . Additionally, the efficacy of clobetasone propionate may vary depending on the specific skin condition being treated and the individual patient’s response . It’s also worth noting that the compound is often used in combination with moisturizers, which can influence its action .
Advantages and Limitations for Lab Experiments
The use of Unii-aus8BJ27KR in lab experiments has several advantages and limitations. One advantage is that this compound is synthesized via a simple and efficient process, making it relatively easy to obtain. Additionally, this compound has been shown to interact with a variety of biological systems, making it a useful tool for studying a variety of biological processes.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that the mechanism of action of this compound is not yet fully understood, making it difficult to predict the effects of this compound on biological systems. Additionally, this compound is a relatively new compound, and there is limited data available on its safety and efficacy.
Future Directions
There are a number of potential future directions for the use of Unii-aus8BJ27KR in research. One potential direction is to further study the mechanism of action of this compound in order to better understand its effects on biological systems. Additionally, further research could be conducted to determine the safety and efficacy of this compound in various laboratory experiments. Finally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its potential use as a novel treatment for certain diseases or disorders.
Scientific Research Applications
Unii-aus8BJ27KR has been studied for its potential use in scientific research. It has been shown to interact with a variety of biological systems, including the central nervous system and the cardiovascular system. In particular, this compound has been studied for its potential to modulate the activity of neurotransmitters in the brain, such as serotonin and dopamine. It has also been studied for its potential to act as an agonist or antagonist of certain receptors in the brain, such as the serotonin receptor 5-HT2A.
Biochemical Analysis
Biochemical Properties
Clobetasone propionate interacts with cytoplasmic receptors in the dermal and intradermal cells . It induces inhibitory proteins, leading to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation .
Cellular Effects
Clobetasone propionate has a profound effect on various types of cells and cellular processes. It influences cell function by reducing inflammation, swelling, redness, itching, or rashes caused by skin conditions .
Molecular Mechanism
Clobetasone propionate exerts its effects at the molecular level primarily through its interaction with glucocorticoid receptors . It binds to these receptors with high specificity, leading to changes in gene expression and enzyme activity . This interaction results in the induction of anti-inflammatory proteins and the suppression of pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of clobetasone propionate can change over time. It has been observed that the compound’s stability and degradation can vary, potentially influencing its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of clobetasone propionate can vary with different dosages in animal models. For instance, it has been observed that systemic side-effects like hypothalamic–pituitary–adrenal (HPA) axis suppression can occur at doses as low as 2 g/day
Metabolic Pathways
Clobetasone propionate is involved in several metabolic pathways. It is metabolized primarily in the liver, following similar metabolic pathways to other corticosteroids, including the addition of oxygen, hydrogen, glucuronides, and sulfates to form water-soluble metabolites .
properties
IUPAC Name |
[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-18H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,22-,23-,24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUBWHIQMRKGBN-BHHHYXKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024937 | |
| Record name | Clobetasone-17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25122-56-9 | |
| Record name | Clobetasone propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clobetasone propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clobetasone-17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOBETASONE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUS8BJ27KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



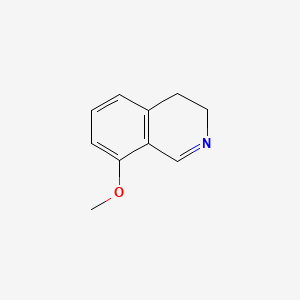

![methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B3326320.png)
![2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride](/img/structure/B3326324.png)
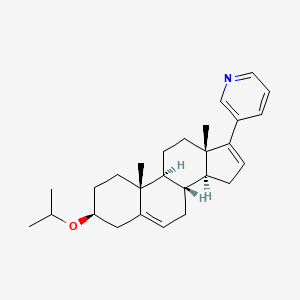
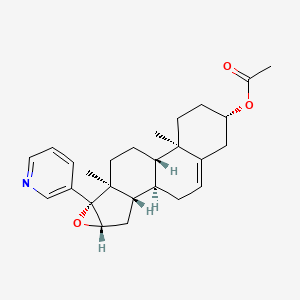
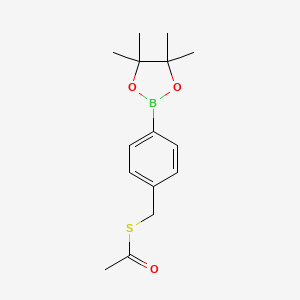
![2-amino-2-(hydroxymethyl)propane-1,3-diol;5-[(3S)-dithiolan-3-yl]pentanoic acid](/img/structure/B3326354.png)
